10-iodo-1-decanol
Description
Contextualization within Long-Chain ω-Halogenated Alcohol Chemistry
Long-chain ω-halogenated alcohols are a class of compounds characterized by a hydroxyl group at one end of an alkyl chain and a halogen atom at the other. Within this family, ω-iodoalcohols like 10-iodo-1-decanol are particularly reactive. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making the iodide a good leaving group in nucleophilic substitution reactions. youtube.com This enhanced reactivity makes ω-iodoalcohols preferred substrates for introducing long alkyl chains into a target molecule.
The dual functionality of these molecules allows them to act as "linker" molecules, connecting different molecular fragments. The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in etherification or esterification reactions. nih.govorganic-chemistry.org The iodide can be displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Historical Evolution of ω-Iodoalkanol Synthetic Strategies
The synthesis of ω-iodoalkanols has evolved over time, with several methods being developed to improve efficiency and selectivity.
One of the most enduring methods for the synthesis of alkyl iodides is the Finkelstein reaction , named after the German chemist Hans Finkelstein. nih.gov This reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). Current time information in Bangalore, IN. The equilibrium of this S_N2 reaction is driven towards the iodoalkane product because sodium chloride and sodium bromide are poorly soluble in acetone and precipitate out of the solution. unilongindustry.com Thus, a common historical and current strategy to synthesize this compound is from its corresponding chloro- or bromo-analogs, such as 10-chloro-1-decanol.
Another approach involves the selective transformation of a diol, such as 1,10-decanediol (B1670011). One of the hydroxyl groups can be protected, and the other can be converted to an iodide. Alternatively, direct methods for the mono-iodination of diols have been developed. For instance, treatment of a diol with reagents like triphenylphosphine (B44618) and iodine (Ph3P/I2) or trimethylsilyl (B98337) chloride and sodium iodide (Me3SiCl/NaI) can yield the desired ω-iodoalkanol. atamanchemicals.comspcmc.ac.in
More modern approaches might involve the use of enzymes for the selective functionalization of fatty acids or alkanes to produce α,ω-diols, which can then be converted to the corresponding ω-iodoalcohol. mdpi.com
Foundational Role of the ω-Haloalcohol Motif in Modern Retrosynthetic Analysis
Retrosynthetic analysis is a powerful technique in organic synthesis for planning the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. bibliotekanauki.plrsc.org The ω-haloalcohol motif, as exemplified by this compound, plays a crucial role in this process as a bifunctional synthon. A synthon is an idealized fragment, usually an ion, that is a result of a disconnection but is not necessarily a real chemical species.
In retrosynthesis, a molecule like this compound can be seen as the synthetic equivalent for two important synthons: a nucleophilic 10-hydroxydecyl anion and an electrophilic 10-hydroxydecyl cation. The choice depends on which bond is being formed in the forward synthesis.
For example, if a target molecule contains a 10-hydroxydecyl group attached to a nucleophilic atom (like oxygen or nitrogen), the retrosynthetic disconnection would lead to the 10-hydroxydecyl cation synthon, for which this compound is an excellent synthetic equivalent. The forward reaction would be a nucleophilic substitution where the iodide is displaced.
Conversely, the alcohol end of this compound can be deprotonated to form an alkoxide, which is a nucleophile. This allows it to be used to attack an electrophilic carbon, making it the synthetic equivalent of a 10-iododecoxy anion.
This dual reactivity allows for a great deal of flexibility in synthetic planning. A chemist can choose to react one end of the molecule while leaving the other end unchanged for a later transformation. This is particularly useful in the synthesis of long-chain molecules, polymers, and macrocycles. rsc.org The presence of two different reactive sites in a single, relatively simple molecule makes this compound and other ω-haloalcohols powerful tools in the arsenal (B13267) of the synthetic organic chemist. ethz.ch
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-iododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUKTSVKFADQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCI)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433894 | |
| Record name | 1-Decanol, 10-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57395-49-0 | |
| Record name | 10-Iodo-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanol, 10-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 10 Iodo 1 Decanol
Direct Halogenation of Aliphatic Alcohols
The direct conversion of a primary alcohol to a primary iodide is a fundamental transformation in organic synthesis. For 10-iodo-1-decanol, this is primarily achieved through the activation of the hydroxyl group of 1-decanol (B1670082) followed by nucleophilic substitution with an iodide ion.
Iodination of 1-Decanol via Phosphorus-Iodine Reagent Systems
A prevalent method for the direct iodination of primary alcohols like 1-decanol involves the use of phosphorus-based reagents in conjunction with iodine. The most common of these is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In this process, triphenylphosphine and iodine react to form an electrophilic phosphorus intermediate, triphenylphosphonium iodide. The alcohol's oxygen atom then attacks this intermediate, forming an alkoxyphosphonium salt. Finally, the iodide ion, acting as a nucleophile, displaces triphenylphosphine oxide in an Sₙ2 reaction, resulting in the formation of the alkyl iodide and the byproduct triphenylphosphine oxide. chemrxiv.org
The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or acetonitrile. To drive the reaction to completion and neutralize the hydroiodic acid that can be generated in situ, a mild base such as pyridine (B92270) or imidazole (B134444) is often added. mdpi.com Variations of this method include using polymer-supported triphenylphosphine, which simplifies the purification process as the phosphine (B1218219) oxide byproduct can be removed by simple filtration. nih.gov Another classical approach involves the use of red phosphorus and iodine, which generate phosphorus triiodide (PI₃) in situ to achieve the transformation. researchgate.netumich.edu
Table 1: Comparison of Phosphorus-Iodine Reagent Systems for Iodination
| Reagent System | Typical Solvent | Key Features | Byproduct |
|---|---|---|---|
| Triphenylphosphine / Iodine (Appel Reaction) | Dichloromethane, Acetonitrile | Mild conditions, widely applicable. | Triphenylphosphine oxide |
| Red Phosphorus / Iodine | Hexane, Carbon Disulfide | In situ generation of PI₃, cost-effective. | Phosphorous acid |
| Polymer-supported PPh₃ / Iodine | Dichloromethane | Simplified purification, reusable reagent support. | Polymer-bound PPh₃=O |
Halogen Exchange Approaches from 10-Chloro-1-decanol or 10-Bromo-1-decanol Precursors
The Finkelstein reaction is a classic and highly efficient method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. This equilibrium-based nucleophilic substitution reaction relies on the poor solubility of sodium chloride or sodium bromide in acetone (B3395972), which drives the reaction forward according to Le Châtelier's principle.
To synthesize this compound, commercially available precursors such as 10-chloro-1-decanol or 10-bromo-1-decanol are treated with a solution of sodium iodide (NaI) in a suitable solvent, most commonly anhydrous acetone. researchgate.netnih.govresearchgate.net The reaction mixture is typically heated to reflux to increase the rate of substitution. As the reaction proceeds, the less soluble sodium chloride or sodium bromide precipitates from the solution, effectively removing it from the equilibrium and leading to a high yield of the desired this compound. Other polar aprotic solvents like methyl ethyl ketone (MEK) can also be employed. researchgate.netumich.edu This method is particularly advantageous due to its simplicity, high yields, and the ready availability of the halo-alcohol precursors.
Multi-step Linear and Convergent Synthetic Routes
Beyond direct conversions, this compound can be constructed through multi-step sequences that build upon foundational carbon skeletons or introduce the required functional groups in a stepwise manner.
Strategies Involving Selective Functional Group Transformations on Decane (B31447) Scaffolds
Multi-step syntheses often commence from bifunctional C₁₀ scaffolds like 1,10-decanediol (B1670011). researchgate.net A key challenge in using such symmetrical starting materials is achieving selective monofunctionalization. A common strategy involves the protection of one of the hydroxyl groups. For instance, 1,10-decanediol can be reacted with a limited amount of a protecting group reagent, such as benzyl (B1604629) chloride, to form the monobenzyl ether, 10-(benzyloxy)-1-decanol.
With one hydroxyl group protected, the remaining free hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent substrate for nucleophilic substitution. Subsequent treatment with sodium iodide in acetone (a Finkelstein reaction) displaces the tosylate group to yield 1-(benzyloxy)-10-iododecane. The final step is the removal of the benzyl protecting group, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to afford the target molecule, this compound. researchgate.netumich.edu
Utilization of Olefinic and Carbonyl Precursors in ω-Functionalization
The synthesis of this compound can also be achieved by functionalizing the terminal (ω) position of precursors containing a double bond or a carbonyl group.
An effective strategy starting from an olefinic precursor employs 9-decen-1-ol (B78377). nih.govnih.gov Direct hydroiodination of the terminal alkene with HI would primarily yield the Markovnikov addition product (9-iodo-1-decanol). To achieve the desired anti-Markovnikov product, a two-step sequence is employed. First, 9-decen-1-ol undergoes hydroboration with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). This reaction proceeds with high regioselectivity to place the boron atom at the terminal, less-hindered carbon atom. The resulting organoborane intermediate is then subjected to iodinolysis, where treatment with iodine (I₂) cleaves the carbon-boron bond and replaces it with a carbon-iodine bond, yielding this compound with high regiochemical purity. umich.eduresearchgate.net
Alternatively, starting from a carbonyl precursor such as sebacic acid (decanedioic acid) or its derivatives, a synthetic route can be devised. thieme-connect.de This typically involves the reduction of one or both carboxylic acid groups to hydroxyl groups. For example, sebacic acid can be reduced to 1,10-decanediol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This diol then becomes a decane scaffold that can be selectively functionalized as described in section 2.2.1.
Catalytic and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. Several such protocols have been applied to the synthesis of this compound and related iodoalkanes.
One approach involves the use of catalytic systems to improve upon classical methods. For instance, the iodination of alcohols using triphenylphosphine and iodine can be rendered more sustainable by using a catalytic amount of a reusable polymer-supported base like 4-(dimethylamino)pyridine (DMAP). mdpi.com Another strategy employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst in combination with NaI on a silica (B1680970) gel support. This solvent-free reaction can be accelerated significantly using microwave irradiation, leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net Zirconium(IV) chloride (ZrCl₄) has also been reported as an effective Lewis acid catalyst for the iodination of alcohols with NaI, offering high selectivity. mdpi.com
More recently, photoredox catalysis has emerged as a powerful tool. A notable method involves the use of iodoform (B1672029) (CHI₃) as the iodine source for the conversion of alcohols under blue light-emitting diode (LED) irradiation. This protocol avoids the use of phosphine reagents and their byproducts, representing a greener alternative. The in situ generated alkyl iodide can then be used directly in subsequent one-pot nucleophilic substitution reactions. chemrxiv.org
Table 2: Overview of Catalytic and Sustainable Iodination Methods
| Method | Catalyst/Reagent System | Energy Source | Key Advantages |
|---|---|---|---|
| Catalytic Appel-type | PPh₃ / I₂ / cat. Polymer-supported DMAP | Thermal | Reusable catalyst, simplified work-up. mdpi.com |
| Microwave-Assisted | CeCl₃·7H₂O / NaI / SiO₂ | Microwave | Solvent-free, rapid reaction times, high efficiency. researchgate.net |
| Lewis Acid Catalysis | ZrCl₄ / NaI | Thermal | High yields and selectivity. mdpi.com |
| Photoredox Catalysis | Iodoform (CHI₃) | Blue LED Light | Phosphine-free, mild conditions, one-pot potential. chemrxiv.org |
Photo- and Electrocatalytic Methodologies for Iodoalkanol Synthesis
The synthesis of iodoalkanols, including this compound, is increasingly benefiting from advancements in photo- and electrocatalytic methods. These techniques utilize light or electrical energy to drive chemical reactions, often providing milder and more selective reaction pathways compared to traditional thermal methods. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under gentle conditions, enabling a variety of chemical transformations. rsc.orgacs.org One notable development is the photocatalyst-free deoxygenative iodination of alcohols. A study by Zhao and Antonietti demonstrated that a solution of an alcohol and iodoform in an anhydrous solvent, when irradiated with white LED light, can produce the corresponding iodides in good yields. rsc.org The proposed mechanism involves the homolytic cleavage of iodoform under visible light, initiating the iodination of the alcohol. rsc.org This approach avoids the need for metal catalysts or complex photosensitizers.
Another innovative strategy involves the vicinal, double C-H functionalization of alcohols. This method uses an imidate intermediate that, under visible light irradiation with iodine and an oxidant, undergoes a radical-polar crossover cascade. nih.gov This process first generates a carbon-centered radical via a 1,5-hydrogen atom transfer (HAT), which then leads to the formation of a γ-iodo-β-amino alcohol, showcasing a sophisticated method for introducing iodine alongside another functional group. nih.gov
Electrocatalysis offers an alternative means of generating reactive intermediates with high precision. rsc.orgnih.gov Iodide-mediated electrochemical reactions, for instance, can be used to activate alkenes for further functionalization. nih.gov In this process, iodide is anodically oxidized to generate a reactive iodine species that can lead to the formation of an iodonium (B1229267) ion, which is then susceptible to nucleophilic attack. nih.gov While often applied to intramolecular cyclizations or vicinal difunctionalizations, the core principle of electrochemically generating an iodinating agent can be adapted for the synthesis of iodoalkanols. These methods represent the frontier of synthetic chemistry, offering potential for more efficient and controlled synthesis of complex molecules like this compound.
Table 1: Overview of Modern Catalytic Methodologies for Iodination
| Methodology | Energy Source | Key Reagents/Catalysts | Substrate | Product Type | Ref |
|---|---|---|---|---|---|
| Photocatalyst-Free Iodination | Visible Light (White LED) | Iodoform (CHI₃) | Alcohols | Alkyl Iodides | rsc.org |
| Imidate Radical-Polar Crossover | Visible Light | I₂, PhI(OAc)₂ | Alcohols | γ-Iodo-β-amino Alcohols | nih.gov |
| Iodide-Mediated Electrocatalysis | Electricity | Iodide Source (e.g., NaI) | Alkenes | Amino-oxygenated products | nih.gov |
Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. yale.edusigmaaldrich.com Key principles include waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, and employing safer solvents. acs.org
A significant advancement in the green synthesis of iodoalkanes involves the use of solid-supported catalysts, which can be easily recovered and reused. One such method employs a dried Dowex H+ ion-exchange resin with sodium iodide (NaI). nih.govacs.orgacs.org This system serves as an effective and reusable catalyst for converting alcohols directly to their corresponding iodides. acs.org The reaction typically proceeds in an environmentally friendlier solvent like 2-propanol at a moderately elevated temperature (e.g., 65 °C). nih.govacs.org
This approach aligns with several green chemistry principles:
Catalysis: It uses a catalytic amount of the reusable Dowex resin, which is superior to stoichiometric reagents that generate large amounts of waste. nih.gov
Waste Prevention: The resin can be filtered off and reused, minimizing waste. Furthermore, byproducts are minimal, and the workup procedure is simplified. acs.org
Safer Solvents: The use of alcohols like 2-propanol is preferable to more hazardous and volatile solvents such as dichloromethane or chloroform (B151607) often used in traditional syntheses. nih.gov
Another green approach involves the use of elemental iodine or iodide salts in conjunction with environmentally benign oxidants. mdpi.com For instance, methods using hydrogen peroxide as the oxidant produce water as the only byproduct. uni-lj.si The use of recyclable oxidants, which can be regenerated and separated from the product using techniques like ion-exchange resins, further enhances the green profile of the synthesis. mdpi.com These methodologies represent a shift away from classical methods that may use hazardous reagents like phosphorus triiodide or strong acids, which are difficult to handle and generate significant waste streams.
Table 2: Comparison of Synthetic Approaches for Iodoalkanes based on Green Chemistry Principles
| Feature | Traditional Method (e.g., Appel Reaction) | Green Catalytic Method (Dowex H+/NaI) |
|---|---|---|
| Iodine Source | I₂ | Sodium Iodide (NaI) |
| Reagents | Triphenylphosphine (stoichiometric) | Dowex H+ resin (catalytic, reusable) |
| Byproducts | Triphenylphosphine oxide (difficult to remove) | Minimal, easily separable |
| Solvent | Dichloromethane, Acetonitrile | 2-Propanol |
| Waste | High | Low |
| Reusability | No | Catalyst is reusable |
Optimization of Reaction Parameters and Process Efficiency in Laboratory-Scale Synthesis
The efficiency of laboratory-scale synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. While specific optimization studies for this compound are not extensively documented in public literature, valuable insights can be drawn from the synthesis of analogous compounds and related iodination reactions. Key parameters that influence yield and purity include temperature, reaction time, catalyst loading, and reactant concentration.
In syntheses utilizing the Dowex H+/NaI system, the reaction temperature is a crucial factor. For the di-iodination of various alkynes, a temperature of 65 °C for approximately 18 hours was found to be optimal, balancing reaction rate with the stability of reactants and products. nih.govacs.org The equivalents of sodium iodide are also optimized; typically, 2 to 3 equivalents are used to drive the reaction to completion. nih.govacs.org
For the synthesis of functionalized iodoalkanols like (E)-4-iodobut-3-en-1-ols, optimization of catalyst dosage and substrate concentration was shown to be critical. In one study, the most effective rhodium catalyst dosage was determined to be 2 mol%, and the optimal substrate concentration was 0.1 M. researchgate.net Deviating from these optimized parameters led to either incomplete conversion or the formation of side products.
The synthesis of this compound is often achieved via a Finkelstein-type reaction, where a bromo- or chloro- precursor is converted using an iodide salt in a suitable solvent. The efficiency of this process depends on the solubility of the salts and the choice of solvent (often acetone or acetonitrile). Process optimization would involve finding the ideal balance of temperature and reaction time to maximize conversion while minimizing side reactions, such as elimination.
A detailed study on the optimization of the related 10-bromo-1-decanol synthesis from decane-1,10-diol highlights the complexity of such processes. The optimization involved a multivariate design studying the effects of a phase transfer catalyst, temperature, and reagent concentrations to maximize the yield of the desired monobrominated product while minimizing the formation of the dibrominated byproduct. This type of systematic approach is directly applicable to optimizing the synthesis of this compound.
Table 3: Examples of Optimized Reaction Parameters in Iodoalkanol Synthesis
| Reaction / Product | Key Parameters Optimized | Optimal Conditions | Yield | Ref |
|---|---|---|---|---|
| Di-iodination of Alkynes | Reagent eq., Temp., Time | 2-3 eq. NaI, 65 °C, 18 h | 43-72% | nih.govacs.org |
| (E)-4-iodobut-3-en-1-ols | Catalyst loading, Concentration | 2 mol% Rh catalyst, 0.1 M | Not specified | researchgate.net |
| Esterification (Dowex/NaI) | Reagent eq., Time, Temp. | 0.5 eq. NaI, 24 h, Reflux | 82% | acs.org |
Reactivity and Reaction Pathways of 10 Iodo 1 Decanol
Nucleophilic Substitution Reactions at the Iodinated Carbon Center
The carbon-iodine bond in 10-iodo-1-decanol is the weaker of the two functional group bonds, making the terminal carbon susceptible to nucleophilic attack. libretexts.org This reactivity is central to many of its applications in synthesis.
The iodinated carbon of this compound readily undergoes substitution reactions with various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Nitrogen Nucleophiles: Ammonia (B1221849) and amines can displace the iodide to form primary, secondary, or tertiary amines. For instance, reaction with ammonia yields 10-amino-1-decanol. Phthalimide, in a Gabriel-type synthesis, can also be used as a nitrogen nucleophile. chemicalbook.com
Oxygen Nucleophiles: Alkoxides and phenoxides react with this compound to form ethers. This is a classical Williamson ether synthesis, where the alkoxide of a second alcohol displaces the iodide. libretexts.orgmasterorganicchemistry.com This method is effective for creating both symmetrical and unsymmetrical ethers.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to produce thioethers (sulfides).
Phosphorus Nucleophiles: Triphenylphosphine (B44618), a common phosphorus nucleophile, reacts with alkyl halides to form phosphonium (B103445) salts. organic-chemistry.org The reaction of this compound with triphenylphosphine would yield a (10-hydroxydecyl)triphenylphosphonium iodide salt. google.commdpi.com These salts are valuable intermediates, notably as precursors for Wittig reagents.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Oxygen | Sodium Ethoxide (NaOCH₂CH₃) | Ether |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether |
| Phosphorus | Triphenylphosphine (P(C₆H₅)₃) | Phosphonium Salt |
The electrophilic nature of the iodinated carbon allows for the formation of new carbon-carbon bonds, enabling chain elongation.
Cyanide Addition: The reaction with cyanide ions, typically from potassium cyanide (KCN), replaces the iodine and adds a carbon atom, forming an 11-hydroxundecanenitrile. savemyexams.com This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further transformations.
Alkynylation: Acetylide anions, derived from terminal alkynes, can act as carbon nucleophiles to displace the iodide, leading to the formation of a longer carbon chain with a terminal alkyne functionality. researchgate.net
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, this compound can act as an alkylating agent for aromatic compounds, although the hydroxyl group might interfere with the catalyst. saskoer.canih.gov Protection of the alcohol functionality is often necessary for this type of reaction.
Formation of Carbon-Heteroatom Bonds (N, O, S, P)
Transformations Involving the Primary Hydroxyl Group
The primary alcohol at the other end of the this compound molecule offers a different site for reactivity, allowing for a range of transformations independent of the iodo-group.
The primary hydroxyl group can be oxidized to different oxidation states under controlled conditions.
Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the primary alcohol to an aldehyde, yielding ω-iododecanal.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, forming ω-iododecanoic acid. taylorandfrancis.com This transformation is useful for creating bifunctional molecules with a terminal carboxyl group and a terminal iodo-group. taylorandfrancis.com
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product | Product Class |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | ω-Iododecanal | Aldehyde |
| Potassium Permanganate (KMnO₄) | ω-Iododecanoic Acid | Carboxylic Acid |
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. byjus.com This reaction is known as Fischer esterification when a carboxylic acid is used. byjus.com
Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. libretexts.orgmasterorganicchemistry.combyjus.com Alternatively, silyl (B83357) ethers can be formed by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), which are often used as protecting groups. nist.gov
Oxidation Reactions to Generate ω-Iododecanal and ω-Iododecanoic Acid
Intramolecular Cyclization Reactions
The presence of two reactive centers on the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic compounds.
For this compound itself, direct intramolecular cyclization to form a cyclic ether is not a facile process due to the length of the carbon chain. However, derivatives of this compound, particularly those with unsaturation, can undergo intramolecular cyclization. For example, if an unsaturated moiety is introduced into the molecule, an iodocyclization reaction can be initiated. This type of reaction typically involves the attack of a nucleophilic double or triple bond onto an electrophilic iodine species, leading to the formation of a cyclic structure with a new carbon-iodine bond. While direct examples with this compound derivatives are not extensively documented in the provided context, the principle of iodocyclization is a well-established synthetic strategy. researchgate.netresearchgate.net For instance, a derivative of this compound containing a suitably positioned double bond could potentially undergo an intramolecular reaction to form a cyclic ether. nih.gov
Derivatization Strategies and Synthetic Utility of 10 Iodo 1 Decanol
Construction of Complex Aliphatic Architectures
The long alkyl chain of 10-iodo-1-decanol serves as a foundational component for building intricate aliphatic structures. The differential reactivity of the hydroxyl and iodo groups enables sequential, controlled modifications, making it a staple in multi-step synthetic campaigns.
This compound is a key precursor in the synthesis of various ω-functionalized long-chain alkanes. The terminal iodine is an excellent leaving group for nucleophilic substitution and a reactive partner in coupling reactions, while the hydroxyl group can be protected and deprotected or oxidized to an aldehyde as needed.
A common strategy involves the initial protection of the hydroxyl group, followed by a coupling reaction at the iodo-terminus to extend the carbon chain. Subsequent deprotection and functionalization of the alcohol provide access to a wide array of terminally substituted long-chain alkanes. For instance, the iodo group can be displaced by a variety of nucleophiles or used in organometallic coupling reactions to introduce new functional moieties.
In one documented approach, this compound is first converted to its corresponding aldehyde, 10-iododecanal. This transformation sets the stage for subsequent carbon-carbon bond-forming reactions. The aldehyde can be protected as an acetal, such as 1,1-diethoxy-10-iododecane, which then serves as a stable building block for further elaboration. nih.gov This intermediate can undergo coupling reactions, for example with alkynes, to construct significantly longer and more complex aliphatic chains. nih.gov
Table 1: Key Intermediates Derived from this compound for Alkane Functionalization
| Intermediate | Parent Compound | Synthetic Transformation | Application | Reference |
|---|---|---|---|---|
| 10-Iododecanal | This compound | Oxidation | Precursor for C-C bond formation | uvic.ca |
| 1,1-Diethoxy-10-iododecane | 10-Iododecanal | Acetalization | Protected building block for coupling reactions | nih.gov |
| ω-Azido-alkanols | ω-Iodo-alkanols | Azide Substitution | Precursors for click chemistry and amines | google.com, ias.ac.in, organic-chemistry.org |
The C10 backbone of this compound is particularly useful for the synthesis of biologically relevant molecules, such as fatty acid analogs and insect pheromones. rsc.org Many insect pheromones are long-chain unsaturated aldehydes, alcohols, or acetates, and this compound provides a significant portion of the required carbon skeleton.
A notable application is in the synthesis of (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella). sigmaaldrich.com, chembk.com, uvic.ca In these syntheses, commercially available 10-bromo-1-decanol is often the starting material, which is readily converted to the more reactive this compound or its derivatives. nih.gov For example, a multi-step synthesis involves the oxidation of 10-bromo-1-decanol to the corresponding aldehyde, protection as a diethyl acetal, and subsequent halogen exchange with sodium iodide to yield 1,1-diethoxy-10-iododecane. nih.gov This key C10 iodo-intermediate is then coupled with other fragments, such as through a Sonogashira coupling with an appropriate alkyne, to construct the full C16 carbon skeleton of the pheromone. uvic.ca, libretexts.org, rsc.org The specific geometry of the double bonds is achieved through stereoselective reduction steps, such as hydroboration-protonolysis. uvic.ca
This modular approach, where this compound acts as a central building block, allows for the efficient and scalable production of economically important pheromones used in pest management. uvic.ca
Table 2: Example of Pheromone Synthesis Utilizing a this compound Derivative
| Target Pheromone | Key Intermediate from this compound | Key Reaction | Overall Yield | Reference |
|---|---|---|---|---|
| (11Z,13Z)-11,13-Hexadecadienal | 1,1-Diethoxy-10-iododecane | Sonogashira-Hagihara Coupling | 27% (from 10-bromo-1-decanol) | uvic.ca |
| (11Z,13Z)-Hexadecadienal and derivatives | 1,1-Diethoxy-10-iododecane | Alkyne Alkylation | 23.0% (for the dienal) | nih.gov |
Synthesis of ω-Functionalized Long-Chain Alkanes
Role as a Building Block in Polymer and Materials Science Research
The dual functionality of this compound also makes it a valuable monomer precursor for creating specialty polymers and a scaffold for building components used in materials science.
The hydroxyl group of this compound can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, while the iodo-group can be used for post-polymerization modification or to initiate certain types of polymerization. Alternatively, the iodo-group can be replaced by a polymerizable moiety.
For example, derivatives of this compound are implicated in the synthesis of functionalized polythiophenes. The synthesis of poly[3-(10-hydroxydecyl)-2,5-thienylene], a soluble and regioregular conductive polymer, involves the polymerization of a thiophene (B33073) monomer bearing a 10-hydroxydecyl side chain. mdpi.com, core.ac.uk The synthesis of this monomer can be envisioned starting from this compound, where the iodo group is used to attach the decanol (B1663958) chain to the thiophene ring, followed by polymerization. Such polymers, where a functional group like a hydroxyl is separated from the conjugated backbone by a flexible alkyl spacer, exhibit interesting properties like solvatochromism and can be used in sensors or other electronic devices. mdpi.com Post-polymerization functionalization of similar bromo-functionalized polythiophenes is a common strategy, further highlighting the utility of haloalkanol-derived monomers. chemsrc.com
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. rsc.org Long-chain functionalized alkanes like this compound and its derivatives are ideal for this purpose, as the long alkyl chain can participate in van der Waals interactions, while the terminal functional groups can engage in more specific interactions like hydrogen bonding or coordination. nih.gov
Research into cyanostar-based supramolecular assemblies has demonstrated the utility of long-chain alcohols in directing the formation of complex structures. In one study, the formation of threaded uvic.capseudorotaxanes was disrupted by shorter alcohol chains on a phosphate (B84403) guest molecule. However, by extending the substituent size to decanol, the desired pseudorotaxane assembly was successfully formed. acs.org This illustrates how the long decyl chain, originating from a precursor like this compound, can be used to control molecular folding and assembly by overcoming unfavorable intramolecular interactions and promoting desired intermolecular structures. acs.org Similarly, supramolecular solvents (SUPRASs) produced from 1-decanol (B1670082) have been developed for advanced extraction applications, showcasing the self-assembly properties of decanol-based amphiphiles. nih.gov, wikipedia.org
Monomer Precursor for Specialty Polymers
Applications in Macrocyclization and Ring-Expansion Methodologies
The synthesis of macrocycles (rings containing 10 or more atoms) is a significant challenge in organic chemistry due to unfavorable entropic factors. acs.org Bifunctional linear molecules like this compound are excellent starting points for macrocyclization reactions, as the two reactive ends can be induced to join together.
The terminal iodo and hydroxyl groups on the C10 chain are perfectly positioned for synthesizing macrocycles of 12 atoms or more (macrolactones or cyclic ethers). For instance, the hydroxyl group can be used to esterify a carboxylic acid that contains another reactive moiety, such as a terminal alkyne or alkene. An intramolecular coupling reaction, such as a Sonogashira, Heck, or Nozaki-Hiyama-Kishi (NHK) reaction, between the terminal iodide and the other reactive group can then close the ring., libretexts.org,
The NHK reaction, which couples a vinyl iodide with an aldehyde, is particularly effective for forming medium to large rings and preserving double bond geometry. A synthetic strategy could involve converting the hydroxyl group of this compound to an aldehyde and then tethering a vinyl iodide to the other end of a separate molecule, with the final intramolecular NHK coupling forming the macrocycle. Similarly, intramolecular Heck reactions of ω-iodide cinnamates have been shown to be effective for macrocyclization. rsc.org While direct examples employing this compound are not extensively detailed in the cited literature, its structure as an ω-iodoalkanol makes it an ideal candidate substrate for these established macrocyclization methodologies. rsc.org,
Precursor for Organometallic Reagents in Advanced Synthesis
The bifunctional nature of this compound, possessing both a primary alkyl iodide and a primary alcohol, makes it a versatile precursor for the synthesis of various organometallic reagents. The carbon-iodine bond is readily converted into a carbon-metal bond, while the hydroxyl group offers a site for further functionalization. However, the acidic proton of the hydroxyl group is incompatible with the highly basic nature of common organometallic compounds like Grignard and organolithium reagents. wikipedia.orggaylordchemical.com Consequently, a protection strategy for the alcohol functionality is a mandatory first step before the formation of these powerful carbon nucleophiles. researchgate.net
A common and effective method for protecting the alcohol is to convert it into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444). The resulting protected compound, 10-(tert-butyldimethylsilyloxy)-1-iododecane, is stable under the conditions required for organometallic reagent formation but can be easily deprotected later in the synthetic sequence.
Formation of Organomagnesium (Grignard) Reagents
Once the hydroxyl group is protected, the resulting 10-(tert-butyldimethylsilyloxy)-1-iododecane can be readily converted into a Grignard reagent. The reaction involves the treatment of the alkyl iodide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). rhhz.netgoogle.com This oxidative insertion of magnesium into the carbon-iodine bond yields 10-(tert-butyldimethylsilyloxy)decylmagnesium iodide. This Grignard reagent is a potent nucleophile, carrying a ten-carbon chain that can be introduced into a wide array of electrophilic substrates.
A significant application of such Grignard reagents is in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. The Kumada coupling, for instance, utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The 10-(tert-butyldimethylsilyloxy)decylmagnesium iodide can serve as the alkyl partner in these reactions, coupling with various aryl or vinyl halides.
| Entry | Aryl Halide (R-X) | Catalyst | Solvent | Product | Notes |
|---|---|---|---|---|---|
| 1 | Bromobenzene | Ni(dppp)Cl₂ | THF | 10-(tert-Butyldimethylsilyloxy)-1-phenyldecane | A standard nickel-catalyzed cross-coupling to form an alkyl-aryl bond. organic-chemistry.org |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ | Diethyl Ether | 10-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)decane | Palladium catalysts are also highly effective for this transformation. wikipedia.org |
Formation of Organolithium and Organocuprate Reagents
Similarly, an organolithium reagent can be prepared by treating the protected this compound with two equivalents of lithium metal. commonorganicchemistry.com The resulting 10-(tert-butyldimethylsilyloxy)decyllithium is generally more reactive than the corresponding Grignard reagent. commonorganicchemistry.com
Furthermore, this organolithium species can be used to generate other valuable organometallic compounds, such as organocuprates (Gilman reagents). By reacting two equivalents of the organolithium reagent with one equivalent of a copper(I) salt like copper(I) iodide (CuI), a lithium di(10-(tert-butyldimethylsilyloxy)decyl)cuprate is formed. Gilman reagents are softer nucleophiles than Grignard or organolithium reagents and are particularly useful for specific transformations, such as SN2 reactions with alkyl halides and conjugate additions to α,β-unsaturated ketones.
Formation of Phosphonium (B103445) Ylide Precursors for Wittig Reactions
An alternative synthetic utility of the halo-alcohol structure involves the formation of phosphonium salts, which are precursors to Wittig reagents. The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. umkc.edulibretexts.org In this strategy, the corresponding bromo- or iodo-alcohol reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), via an SN2 reaction to form a phosphonium salt. researchgate.netnrochemistry.com For example, reacting this compound with triphenylphosphine would yield (10-hydroxydecyl)triphenylphosphonium iodide.
This phosphonium salt can then be treated with a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the carbon adjacent to the phosphorus atom, generating a highly nucleophilic phosphorus ylide. This ylide can then react with an aldehyde or ketone to produce an alkene, with the concomitant formation of triphenylphosphine oxide as a byproduct. gaylordchemical.comumkc.edu This route allows for the introduction of a C10 chain with a terminal hydroxyl group (or a protected hydroxyl group if the reaction is performed on the protected phosphonium salt) onto a carbonyl-containing molecule.
| Step | Reactant(s) | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 10-Bromodecan-1-ol, Triphenylphosphine | Acetonitrile, Reflux | (10-Hydroxydecyl)triphenylphosphonium bromide | 63% researchgate.net |
| 2 | (10-Hydroxydecyl)triphenylphosphonium bromide, Benzaldehyde | 1. n-BuLi, THF 2. Benzaldehyde | 11-Phenyl-10-undecen-1-ol | Typical |
Mechanistic and Computational Investigations Pertaining to 10 Iodo 1 Decanol
Elucidation of Reaction Mechanisms and Intermediates
The presence of two distinct functional groups in 10-iodo-1-decanol, a primary alcohol and a primary iodoalkane, allows for a variety of chemical transformations. The elucidation of the mechanisms of these reactions, including the identification of transient intermediates, is crucial for controlling reaction outcomes and designing synthetic strategies.
Studies on Regioselectivity and Diastereoselectivity in Transformations
Regioselectivity, the preference for a reaction to occur at one position over another, is a key consideration in the reactions of this compound. wikipedia.org For instance, in reactions involving nucleophilic substitution, the iodide at the 10-position is a good leaving group, making this site susceptible to attack. The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.
In elimination reactions, the regioselectivity is governed by the relative stability of the resulting alkenes, often following Zaitsev's rule, which predicts the formation of the more substituted alkene. miracosta.edu However, the choice of base and solvent can sometimes lead to the formation of the less substituted (Hofmann) product. For reactions that create new stereocenters, diastereoselectivity becomes an important factor, determining the relative configuration of these centers in the product molecules.
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. nih.gov For this compound, understanding the kinetics of nucleophilic substitution at the C-I bond versus reactions at the hydroxyl group can inform the choice of reagents and conditions to favor one transformation over the other.
Thermodynamic data, such as the enthalpy and entropy of reaction, can predict the feasibility of a given transformation and the position of equilibrium. researchgate.net For example, the thermodynamics of hydrogen bonding involving the hydroxyl group can influence the solubility and aggregation state of this compound in various solvents. researchgate.netresearchgate.net
Theoretical Chemistry Approaches and Computational Modeling
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and molecular properties. ulpgc.es These methods provide insights that can be difficult or impossible to obtain through experimental means alone.
Quantum Mechanical (e.g., DFT) Calculations on Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules and predict their properties. rsc.orgresearchgate.net DFT calculations can be employed to map out the potential energy surface of a reaction involving this compound, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics. researchgate.net For example, DFT could be used to model the substitution reaction at the iodinated carbon, elucidating the geometry of the transition state and the role of solvent molecules.
Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding)
Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play a critical role in the physical and chemical properties of this compound. researchgate.net Computational models can be used to study the geometry and strength of these hydrogen bonds, both in the solid state and in solution. These interactions can affect reaction mechanisms by altering the electron density and accessibility of the functional groups. researchgate.net
Spectroscopic Characterization for Mechanistic Insights (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are fundamental to the characterization of molecules and the elucidation of reaction mechanisms. Each method provides unique information about the structure and bonding within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. Chemical shifts and coupling constants can be used to confirm the structure of the molecule and to identify products of its reactions. For mechanistic studies, NMR can be used to monitor the progress of a reaction over time, allowing for the identification of intermediates if they are present in sufficient concentration.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its structure from fragmentation patterns. massbank.eu In the context of mechanistic studies, MS can be used to identify reaction products and, in some cases, to detect short-lived intermediates. Techniques like electrospray ionization (ESI-MS) can be particularly useful for observing charged intermediates in solution. acs.org
Future Research Directions and Emerging Paradigms in 10 Iodo 1 Decanol Chemistry
Development of Highly Selective and Stereocontrolled Synthetic Routes
The synthesis of haloalcohols, including 10-iodo-1-decanol, is a focal point of contemporary organic synthesis, with a strong emphasis on achieving high levels of selectivity and stereocontrol.
Stereoselective and Regioselective Methods:
The opening of cyclic ethers presents a stereoselective pathway to iodo alcohols. thieme-connect.de Additionally, the iodocyclization of N-tosyl carbamates derived from secondary α-allenic alcohols has been shown to produce syn-1,2-diols with high diastereoselectivity and regioselectivity. cdnsciencepub.com This method involves the addition of iodine to the allene, followed by cyclization with silver carbonate and subsequent hydrolysis. cdnsciencepub.com
Enzymatic and chemoenzymatic methods are also gaining prominence for the asymmetric synthesis of haloalcohols. Halohydrin dehalogenases (HHDHs) are particularly noteworthy for their ability to catalyze the reversible dehalogenation of β-haloalcohols, providing access to enantiopure haloalcohols and epoxides. asm.org Dynamic kinetic resolution, combining enzymatic acylation with in-situ racemization, has been successfully applied to a variety of substrates, including halohydrins, to yield highly enantiomerically enriched products. unipd.it For instance, the enzymatic resolution of β-chloro alcohols coupled with ruthenium-catalyzed alcohol isomerization has demonstrated high conversion and enantioselectivity, leading to chiral epoxides. researchgate.net
Recent Advances in Synthesis:
| Method | Description | Key Features |
| Cyclic Ether Opening | Ring-opening of cyclic ethers to yield iodo alcohols. thieme-connect.de | Stereoselective. |
| Iodocyclization | Iodocyclization of N-tosyl carbamates of α-allenic alcohols. cdnsciencepub.com | Highly diastereoselective and regioselective. |
| Enzymatic Resolution | Use of enzymes like halohydrin dehalogenases (HHDHs) for asymmetric synthesis. asm.orgresearchgate.net | High enantioselectivity. |
| Mechanochemistry | Solvent- and catalyst-free functionalization of olefins with hypervalent iodine reagents. researchgate.netresearchgate.netresearchgate.net | Environmentally friendly, access to otherwise inaccessible products. |
Exploration of Unprecedented Reactivity Modes of Iodoalcohols
Researchers are actively investigating novel transformations of iodoalcohols to expand their synthetic utility beyond conventional applications.
Novel Transformations:
Hypervalent iodine reagents are being employed to uncover new reactivity patterns. For example, a mechanochemical, solvent- and catalyst-free method has been developed for the functionalization of olefins using hypervalent iodine reagents to synthesize 1,4-iodoalcohols, which are challenging to obtain through standard solution-phase methods. researchgate.netresearchgate.netresearchgate.net This approach highlights the potential of mechanochemistry to unlock new reaction pathways. researchgate.net
The inherent functionality of iodoalcohols makes them valuable precursors for a variety of complex molecules. For instance, they can be used in the synthesis of diols and subsequently as key fragments in the total synthesis of natural products. nih.gov The iodo- and hydroxyl- groups can be selectively manipulated to build intricate molecular architectures.
Emerging Reactivity:
| Reagent/Condition | Transformation | Significance |
| Hypervalent Iodine Reagents | Functionalization of olefins to 1,4-iodoalcohols. researchgate.netresearchgate.netresearchgate.net | Access to valuable and otherwise difficult to synthesize products. |
| Mechanochemistry | Solvent-free reactions. researchgate.netresearchgate.netresearchgate.netresearchgate.net | Enables new reaction pathways and enhances sustainability. |
| Palladium Catalysis | Used in alkoxycarbonylation reactions for heterocycle synthesis. nih.gov | Efficient construction of complex ring systems. |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of ω-haloalcohol chemistry into automated and high-throughput platforms is a key step towards accelerating drug discovery and materials science.
Automation and High-Throughput Synthesis:
Automated synthesis platforms, which can perform entire synthetic processes from reagent addition to purification, are becoming increasingly sophisticated. sigmaaldrich.com These systems, often coupled with pre-filled reagent cartridges, enable the rapid synthesis of a wide range of compounds with minimal human intervention. sigmaaldrich.com Robotic synthesizers are now used for parallel synthesis on both solid phase and in solution, facilitating the creation of large compound libraries. multisyntech.com
Flow chemistry offers significant advantages for the synthesis and manipulation of reactive intermediates like iodoalcohols. ku.edufu-berlin.de The closed environment of flow systems allows for the safe handling of noxious or hazardous reagents and can lead to significantly reduced reaction times and improved yields compared to batch processes. ku.edu High-throughput electrochemistry platforms are also emerging for the rapid screening and optimization of reactions, including dehalogenation reactions. acs.org
Platforms and Their Applications:
| Platform | Key Features | Application in Iodoalcohol Chemistry |
| Automated Synthesizers | Robotic handling, pre-filled cartridges, automated purification. sigmaaldrich.com | Rapid library synthesis of iodoalcohol derivatives. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, reduced reaction times. ku.edufu-berlin.de | Scalable and controlled synthesis and transformation of iodoalcohols. |
| High-Throughput Electrochemistry | Parallel screening of reaction conditions. acs.org | Optimization of electrochemical transformations of iodoalcohols. |
| Machine Learning-Assisted Platforms | Cyclical feedback for optimizing synthesis pathways. probiologists.com | Accelerated discovery of new synthetic routes for complex molecules derived from iodoalcohols. |
Design of Next-Generation ω-Haloalcohol Reagents for Precision Synthesis
The design of novel ω-haloalcohol reagents with tailored properties is crucial for advancing precision synthesis. This involves modifying the structure of the haloalcohol to control its reactivity and selectivity in subsequent transformations.
Strategies for Reagent Design:
One approach is the functionalization of the haloalcohol backbone to introduce additional reactive sites or to influence the stereochemical outcome of a reaction. For example, the synthesis of aryl-functionalized analogs of natural products has been achieved using functionalized building blocks derived from haloalcohols. nih.gov
The development of "designer" reagents extends to the creation of chiral building blocks for asymmetric synthesis. The use of enantiomerically pure haloalcohols, often obtained through enzymatic resolution, allows for the synthesis of complex chiral molecules with high stereocontrol. unipd.itnih.gov This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.
Future Reagent Design Concepts:
Multifunctional Reagents: Incorporating multiple reactive groups to enable tandem or cascade reactions.
"Smart" Reagents: Designing reagents that are activated under specific conditions, allowing for orthogonal reactivity.
Bio-inspired Reagents: Mimicking the structure and function of natural products to achieve high selectivity and efficiency.
The continued development of new synthetic methods, the exploration of novel reactivity, the integration of automation, and the design of next-generation reagents will undoubtedly expand the synthetic chemist's toolbox and enable the creation of increasingly complex and functional molecules based on the this compound scaffold.
Q & A
Q. How can researchers address discrepancies in reported melting points for this compound across literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
